6-Bromo-1H-benzo[d]imidazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-5-7(6(11)2-4)10-3-9-5/h1-3,11H,(H,9,10) |
InChI Key |
WESAJHABHRVUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Bromo 1h Benzo D Imidazol 4 Ol and Its Derivatives
Strategic Approaches to Benzimidazole (B57391) Core Synthesis
The formation of the benzimidazole core is a fundamental step in the synthesis of 6-Bromo-1H-benzo[d]imidazol-4-ol. Various methods have been established, from traditional condensation reactions to modern microwave-assisted protocols that offer improved efficiency and sustainability.
Condensation Reactions for Benzimidazole Scaffold Formation
The most common and foundational method for constructing the benzimidazole scaffold is the condensation reaction of an o-phenylenediamine (B120857) (1,2-diaminobenzene) with a suitable one-carbon electrophile. thieme-connect.comresearchgate.net This versatile approach can utilize either carboxylic acids (or their derivatives like esters and nitriles) or aldehydes. thieme-connect.comnih.gov
When using a carboxylic acid, a dehydrating agent or high temperatures are typically required to facilitate the cyclization and removal of water. researchgate.net The reaction with aldehydes proceeds via the in-situ formation of a Schiff base, which then undergoes oxidative cyclization to form the aromatic benzimidazole ring. organic-chemistry.org A variety of catalysts, including Lewis acids, iodine, and various nanocomposites, have been employed to improve yields and reaction conditions. tandfonline.comrsc.org
The general scheme for this condensation is as follows:
An o-phenylenediamine reacts with an aldehyde or carboxylic acid.
An intermediate is formed (e.g., a Schiff base from an aldehyde).
Intramolecular cyclization and subsequent aromatization (often through oxidation or dehydration) yield the benzimidazole ring system.
Microwave-Assisted Synthetic Protocols
In recent years, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. pharmainfo.in For benzimidazole synthesis, microwave irradiation leads to dramatic reductions in reaction times, often from hours to minutes, along with cleaner reactions and higher product yields. organic-chemistry.orgarkat-usa.org This "green chemistry" approach is often performed under solvent-free conditions or in environmentally benign solvents like ethanol (B145695) or water. thieme-connect.comtandfonline.com
Several protocols utilize microwave energy to drive the condensation of o-phenylenediamines with aldehydes or carboxylic acids, sometimes in the presence of a catalyst like sodium hypophosphite or on a solid support. tandfonline.comjchemrev.com This technique is noted for its efficiency, ease of work-up, and its ability to produce a diverse range of benzimidazole derivatives. arkat-usa.orgjchemrev.com
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Often several hours. arkat-usa.org | Typically reduced to minutes. organic-chemistry.orgarkat-usa.org |
| Energy Input | Indirect, slow heating of the vessel. arkat-usa.org | Direct, volumetric heating of reactants. arkat-usa.org |
| Yield | Variable, can be moderate to good. tandfonline.com | Generally higher yields. tandfonline.comarkat-usa.org |
| Byproducts | More prone to side reactions and impurities. | Cleaner reactions with fewer byproducts. arkat-usa.org |
| Conditions | Often requires harsh conditions. thieme-connect.com | Can be performed under milder, often solvent-free, conditions. tandfonline.comarkat-usa.org |
Bromination and Hydroxylation Techniques in Benzimidazole Synthesis
The introduction of bromo and hydroxyl functional groups onto the benzimidazole scaffold is key to producing the target compound, this compound. These groups can either be incorporated by using pre-functionalized starting materials or by direct functionalization of the benzimidazole ring.
Direct electrophilic bromination of the benzimidazole ring generally occurs on the benzene (B151609) portion of the molecule. instras.com The regioselectivity of the bromination is controlled by the electronic effects of the substituents already present on the ring. For instance, an activating formylamino group can direct bromination to the ortho position. chem-soc.si
The introduction of a hydroxyl group can be more challenging. A modern and effective method involves palladium-catalyzed C-H bond activation. researchgate.net This technique allows for the direct and regioselective ortho-hydroxylation of 2-aryl benzimidazoles using an oxidant like oxone. researchgate.net While the electronic nature of substituents on the aryl ring does not seem to significantly impact the reaction's success, this method provides a direct pathway to hydroxylated benzimidazole derivatives. researchgate.net
Derivatization and Functionalization of this compound Scaffold
Once the this compound scaffold is synthesized, its bromine and nitrogen atoms serve as versatile handles for further chemical modifications, enabling the creation of a diverse library of compounds through N-alkylation/arylation and cross-coupling reactions.
N-Alkylation and N-Arylation Strategies
The nitrogen atoms of the benzimidazole ring can be readily functionalized.
N-Alkylation is commonly achieved by reacting the benzimidazole with an alkyl halide (e.g., 2-bromoethanol (B42945) or a substituted benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) or under microwave irradiation. rsc.orgdiva-portal.org
N-Arylation introduces an aryl group onto the imidazole (B134444) nitrogen. A prominent method for this transformation is the Chan-Lam coupling reaction, which uses a copper catalyst, such as copper(II) acetate (B1210297), to couple the benzimidazole with an aryl boronic acid. researchgate.netnih.gov This reaction can be performed under mild conditions, sometimes in a mixed solvent system like methanol/water, and tolerates a variety of functional groups on the arylboronic acid. researchgate.net The use of bases like tetramethylethylenediamine (TMEDA) can promote selective N-arylation. nih.gov
Cross-Coupling Reactions for C-C and C-N Bond Formation
The carbon-bromine bond at the 6-position of the scaffold is a key site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov These reactions are fundamental in medicinal chemistry for building molecular complexity.
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the bromo-benzimidazole with an aryl or vinyl boronic acid. The reaction is catalyzed by a palladium complex (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃) in the presence of a base such as potassium carbonate. nih.gov This strategy allows for the introduction of various aryl substituents at the 6-position.
Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling the bromo-benzimidazole with an amine or aniline (B41778) derivative. It requires a palladium catalyst (e.g., Pd(OAc)₂) with a specialized ligand (e.g., XPhos) and a strong base like cesium carbonate (Cs₂CO₃). nih.gov This reaction is essential for synthesizing derivatives with amino-linkages at the 6-position.
| Reaction | Bond Formed | Key Reagents | Catalyst System (Example) |
| Suzuki-Miyaura | C-C | Aryl boronic acid, Base (K₂CO₃) | Pd(OAc)₂ / PPh₃ nih.gov |
| Buchwald-Hartwig | C-N | Amine/Aniline, Base (Cs₂CO₃) | Pd(OAc)₂ / XPhos nih.gov |
| Sonogashira | C-C (alkyne) | Terminal alkyne, Base | Pd(PPh₃)₄ / CuI beilstein-journals.org |
| Chan-Lam | C-N (arylation) | Aryl boronic acid, Base | Cu(OAc)₂ nih.govresearchgate.net |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction has proven to be a valuable tool for the amination of bromo-substituted benzimidazoles. nih.govuc.pt The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a strong base.
The functionalization of N-protected 5-bromo-2-nitrophenyl-benzimidazole has been successfully achieved using Buchwald-Hartwig amination. nih.govuc.pt In these instances, the bromo-benzimidazole derivative was coupled with sulfonylanilines using a palladium acetate catalyst and a bulky electron-rich phosphine ligand like XPhos. nih.govuc.pt The choice of ligand is critical, with specific ligands like BrettPhos being shown to be effective for the amination of unprotected bromoimidazoles. nih.gov
The reaction conditions generally require an inert atmosphere and anhydrous solvents. The selection of the appropriate palladium precursor, ligand, and base is crucial for achieving high yields and minimizing side reactions.
Table 2: Examples of Buchwald-Hartwig Amination with Bromo-Benzimidazole Derivatives
| Bromo-Benzimidazole Derivative | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole | 4-(methylsulfonyl)aniline | Pd(OAc)2 / XPhos | Cs2CO3 | Dioxane | 66% | nih.gov |
| 4-bromo-1H-imidazole | Aniline | P4 / L4 | LHMDS | THF | 85% | nih.gov |
| N-Boc-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole | N-(4-fluorophenyl)methanesulfonamide | Pd(OAc)2 / XPhos | Cs2CO3 | Dioxane | 72% | nih.gov |
Chan-Lam Coupling Methodology
The Chan-Lam coupling reaction provides an alternative and often milder method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. nih.govasianpubs.org This copper-catalyzed cross-coupling reaction typically utilizes boronic acids as the coupling partners and is often performed under aerobic conditions. nih.govresearchgate.net
The Chan-Lam coupling has been demonstrated to be effective for the N-arylation of various nitrogen-containing heterocycles, including imidazoles and benzimidazoles. asianpubs.orgresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature in the presence of a copper catalyst, a base, and an oxidant (frequently atmospheric oxygen). researchgate.net Catalyst systems based on copper(I) sources like Cu2S with a TMEDA ligand have been developed for this purpose. researchgate.net
This methodology offers a valuable alternative to palladium-catalyzed methods, particularly due to the lower cost and toxicity of copper catalysts. asianpubs.org It has been successfully applied in sequential reaction strategies, for example, in the synthesis of dibenzodiazepinones. nih.gov
Table 3: General Conditions for Chan-Lam Coupling with Imidazole Derivatives
| Heterocycle | Coupling Partner | Copper Source | Base | Solvent | Temperature | Reference |
| 1H-benzo[d]imidazole | Phenylboronic acid | Cu2S | TMEDA | Not Specified | Room Temp | researchgate.net |
| o-phenylenediamine | 2-bromophenylboronic acid | Cu(OAc)2 | Et3N | DCM | 50 °C | nih.gov |
| Pyrazole derivatives | Arylboronic acids | Cu(OAc)2 | Pyridine | Dichloromethane | Room Temp | asianpubs.org |
Introduction of Heterocyclic Moieties (e.g., 1,2,3-Triazoles, Triazine Diones)
The this compound framework can be further elaborated by the introduction of other heterocyclic moieties, leading to the creation of more complex and potentially bioactive molecules. This can be achieved through multi-step synthetic sequences that often involve the initial functionalization of the benzimidazole core.
For instance, the synthesis of benzimidazole derivatives bearing a 1,2,4-triazole (B32235) ring has been reported. rsc.org In one approach, a C2-bonded N-methylene 1,2,4-triazole derivative was synthesized, showcasing the possibility of linking heterocyclic systems to the benzimidazole scaffold. rsc.org Another example involves the substitution of a 5-chloro-2-(1-chlorobenzyl)-1H-benzoimidazole with an amino-triazolone to yield a 4-amino-5-phenyl-2,4-dihydro- researchgate.netgoogle.comrsc.orgtriazol-3-one benzimidazole derivative. rsc.org
Preparation of Intermediate Compounds and Precursors
The synthesis of complex derivatives of this compound often relies on the preparation of key intermediate compounds and precursors. These intermediates are designed to facilitate subsequent chemical transformations.
A significant example is the multi-gram scale synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. nih.govuc.pt This intermediate is prepared through the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092). nih.govuc.pt This precursor is then utilized in palladium-catalyzed cross-coupling reactions as described in the preceding sections.
Another important class of intermediates includes those with functionalized side chains. For example, 2-(6-bromo-1H-benzo[d]imidazol-1-yl) ethan-1-amine has been synthesized. nih.gov The preparation involves the reaction of the corresponding benzimidazole with 2-chloroacetonitrile, followed by reduction of the nitrile group to an amine using a reducing agent like lithium aluminum hydride. nih.gov
The synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole represents another example of a specifically substituted precursor. google.com Its synthesis involves the reaction of N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine with sodium hydride in an aprotic solvent. google.com
Table 4: Examples of Intermediate and Precursor Synthesis
| Compound | Starting Materials | Key Reagents | Yield | Reference |
| 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole | 4-bromo-1,2-benzenediamine, 2-nitrobenzaldehyde | Montmorillonite K10 | 66% | uc.pt |
| 2-(6-bromo-1H-benzo[d]imidazol-1-yl) ethan-1-amine | 2-(6-bromo-1H-benzo[d]imidazol-1-yl)acetonitrile | LiAlH4 | 95.2% | nih.gov |
| 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine | NaH | 60% | google.com |
Regioselectivity and Stereoselectivity in Synthesis Research
Controlling Positional Isomer Formation
A significant challenge in the synthesis of substituted benzimidazoles, including derivatives of this compound, is the control of regioselectivity. The formation of positional isomers is a common issue, particularly when starting with unsymmetrically substituted benzene diamines.
For instance, the synthesis of N-protected 5(6)-bromo-2-nitrophenyl-benzimidazoles often results in a mixture of the 5-bromo and 6-bromo regioisomers. nih.gov Research has shown that the reaction of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde can lead to a roughly 1:1 mixture of these isomers. nih.gov The separation of these isomers can be challenging, and in some cases, the mixture is carried forward to subsequent reaction steps. The presence of both isomers is often confirmed through detailed NMR analysis, which shows distinct signals for each positional isomer. nih.gov
Controlling the formation of a single desired isomer is a key area of research. Strategies to achieve this may include the use of directing groups, optimization of reaction conditions, or the development of novel synthetic routes that proceed with high regioselectivity. The ability to selectively synthesize one isomer over the other is crucial for the unambiguous structure-activity relationship studies of the final compounds.
Green Chemistry Approaches in Benzimidazole Synthesis Research
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of benzimidazole derivatives. ijarsct.co.in Traditional methods for preparing these valuable compounds often involve harsh reaction conditions, toxic solvents, and lengthy procedures, leading to significant environmental concerns. ijarsct.co.in In response, researchers have developed a variety of more environmentally benign and efficient methodologies.
A significant focus of green chemistry in this area is the use of alternative and safer solvents. Water, being non-toxic, non-flammable, and readily available, has emerged as a preferred medium for many benzimidazole syntheses. For instance, a method for synthesizing the benzimidazole ring system involves a carbon-nitrogen cross-coupling reaction in the presence of potassium carbonate in water at 100 °C. This process provides moderate to high yields without the need for additional reagents or catalysts, making it both environmentally and economically attractive. chemmethod.com
Another green approach involves the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to be a simple, fast, and efficient method for producing benzimidazole derivatives. rjptonline.org This technique can dramatically reduce reaction times from hours to mere seconds, conserving energy and minimizing waste. rjptonline.org For example, the condensation of o-phenylenediamine with various aldehydes has been successfully achieved using alumina (B75360) as a catalyst under microwave irradiation, offering moderate to good yields. rjptonline.org
The development and application of green catalysts is another cornerstone of these eco-friendly synthetic strategies. Lewis acids have been explored as efficient and greener alternatives for catalyzing benzimidazole synthesis. mdpi.com Additionally, metal complexes like K4[Fe(CN)6] have been used as catalysts in solvent-free conditions for the synthesis of benzimidazoles from 1,2-diamines and aldehydes. chemmethod.comsphinxsai.com This particular method proceeds via the oxidation of the carbon-nitrogen bond and is considered a mild, inexpensive, and green process. chemmethod.com Zinc triflate has also been identified as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and substituted aldehydes in ethanol at reflux temperature. chemmethod.com
Furthermore, the use of deep eutectic solvents (DESs) has been reported as a green and low-cost alternative to conventional solvents. mdpi.com These solvents can also act as catalysts in the synthesis of benzimidazole derivatives. The reaction between an aldehyde and o-phenylenediamine can be selectively controlled to produce either 2-substituted or 1,2-disubstituted benzimidazoles in good yields by varying the molar ratio of the aldehyde in the DES system. A key advantage of this method is the straightforward work-up, which often does not require further purification steps. mdpi.com
Other green and economical catalysts, such as ammonium (B1175870) chloride, have been employed for the one-pot condensation of o-phenylenediamine and an aldehyde at 80 to 90 °C, resulting in moderate to good yields of 2-substituted benzimidazoles. chemmethod.comsphinxsai.com Polyethylene glycol (PEG-400) has also been utilized as a green solvent for the reaction of o-phenylenediamine with various aldehydes, leading to good product yields. chemmethod.com
These green chemistry approaches offer significant advantages over traditional synthetic methods by emphasizing waste reduction, energy efficiency, and the use of less hazardous materials, thereby contributing to a more sustainable chemical industry. ijarsct.co.in
| Green Chemistry Approach | Catalyst/Solvent | Reactants | Key Advantages |
| Alternative Solvents | Water with K2CO3 | N-(2-iodoaryl)benzamidine | Environmentally and economically valuable; no additional reagents/catalysts needed. chemmethod.com |
| Deep Eutectic Solvents (DESs) | o-phenylenediamine, Aldehydes | Low-cost, easy work-up, good selectivity and yields. mdpi.com | |
| Polyethylene Glycol (PEG-400) | o-phenylenediamine, Aldehydes | Green solvent, good product yields. chemmethod.com | |
| Alternative Energy Sources | Microwave Irradiation with Alumina | o-phenylenediamine, Aldehydes | Fast reaction times, energy efficient, moderate to good yields. rjptonline.org |
| Green Catalysts | Lewis Acids | o-phenylenediamines, Orthoesters | Greener alternative to traditional catalysts. mdpi.com |
| K4[Fe(CN)6] (solvent-free) | 1,2-diamines, Aldehydes | Mild, inexpensive, green process. chemmethod.comsphinxsai.com | |
| Zinc Triflate in Ethanol | o-phenylenediamines, Aldehydes | Efficient one-pot synthesis. chemmethod.com | |
| Ammonium Chloride | o-phenylenediamine, Aldehydes | Green and economical. chemmethod.comsphinxsai.com |
Structural Characterization and Spectroscopic Investigations
Vibrational Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FT-IR) Spectroscopy
O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group.
N-H Stretching: The N-H bond of the imidazole (B134444) ring is expected to produce a moderate to strong absorption band, typically in the 3100-3500 cm⁻¹ range. This may overlap with the O-H band.
C=N and C=C Stretching: The aromatic C=C and imidazole C=N stretching vibrations are expected to appear in the 1450-1620 cm⁻¹ region.
C-Br Stretching: The carbon-bromine bond typically exhibits a stretching vibration in the lower frequency "fingerprint" region, generally between 500 and 600 cm⁻¹.
C-O Stretching: The stretching vibration of the phenolic C-O bond is expected in the 1200-1260 cm⁻¹ range.
Interactive Table: Predicted FT-IR Data for 6-Bromo-1H-benzo[d]imidazol-4-ol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200-3600 | Strong, Broad |
| N-H (imidazole) | 3100-3500 | Moderate-Strong |
| C-H (aromatic) | 3000-3100 | Moderate |
| C=N / C=C | 1450-1620 | Moderate-Strong |
| C-O (phenol) | 1200-1260 | Strong |
| C-Br | 500-600 | Moderate-Strong |
FT-Raman Spectroscopy
Complementary to FT-IR, FT-Raman spectroscopy provides information on the polarizability of bonds. Specific experimental FT-Raman data for this compound is scarce. However, it would be particularly useful for observing the symmetric vibrations of the aromatic ring system and the C-Br bond, which often yield strong Raman signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Detailed peer-reviewed ¹H-NMR data for this compound is not currently published. A predicted spectrum would show distinct signals for each unique proton in the molecule. The expected chemical shifts (δ) in a solvent like DMSO-d₆ would be:
N-H Proton: A broad singlet, typically downfield (>12 ppm), due to its acidic nature.
O-H Proton: A singlet whose chemical shift can vary but is often found in the 9-10 ppm range for phenols.
Aromatic Protons: The protons on the benzene (B151609) ring (at positions 5 and 7) and the imidazole ring (at position 2) would appear in the aromatic region (approximately 6.5-8.5 ppm). Their specific shifts and coupling patterns would be influenced by the electronic effects of the bromo and hydroxyl substituents.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
As with other spectroscopic data, specific experimental ¹³C-NMR spectra for this compound are not available in the literature. A theoretical ¹³C-NMR spectrum would display a signal for each unique carbon atom. The predicted chemical shifts would be influenced by the attached atoms and their position within the heterocyclic system. Key predicted signals include:
C4-OH: The carbon atom attached to the hydroxyl group would be significantly deshielded, appearing around 145-155 ppm.
C6-Br: The carbon bearing the bromine atom would have its chemical shift influenced by the heavy atom effect, typically appearing around 110-120 ppm.
Imidazole Carbons (C2, C3a, C7a): These carbons would have characteristic shifts, with C2 generally appearing around 140-150 ppm.
Interactive Table: Predicted ¹³C-NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 140-150 |
| C4 | 145-155 |
| C5 | 115-125 |
| C6 | 110-120 |
| C7 | 100-110 |
| C3a | 130-140 |
| C7a | 125-135 |
Two-Dimensional NMR Techniques (e.g., 2D-NOESY) for Regioisomeric Assignment
In the synthesis of substituted benzimidazoles, the formation of different regioisomers is possible. Two-dimensional NMR techniques are crucial for unambiguous structural assignment. A 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, for instance, could definitively establish the regiochemistry of this compound. This technique detects spatial proximity between protons. A correlation between the N-H proton of the imidazole and the aromatic proton at position 7 would confirm the depicted structure over other possible isomers. While no such experimental studies have been published for this specific molecule, this method remains the standard for such structural verifications.
Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts
Gauge-Independent Atomic Orbital (GIAO) calculations, a quantum chemical method, are instrumental in predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. This computational approach provides theoretical insights into the electronic environment of each nucleus (¹H and ¹³C), which can be correlated with experimental NMR data to confirm the molecular structure.
The GIAO method, typically employed within Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each atom. These theoretical shielding values (σ) are then converted to chemical shifts (δ) using a linear scaling approach, often by referencing known standards like tetramethylsilane (B1202638) (TMS). The correlation between calculated and experimental chemical shifts is a powerful tool for the unambiguous assignment of NMR signals, especially for complex molecules where spectral overlap can be an issue. beilstein-journals.orgnih.gov
Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using GIAO/DFT Methods (Note: These are hypothetical values for illustrative purposes)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 145.2 |
| C4 | - | 148.5 |
| C5 | 7.35 | 115.8 |
| C6 | - | 118.0 |
| C7 | 7.10 | 112.3 |
| C3a | - | 135.1 |
| C7a | - | 130.4 |
| N1-H | 12.50 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Different ionization and detection methods provide complementary information about the molecule's structure and stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility for GC analysis. Upon entering the mass spectrometer, the molecule is typically ionized by electron impact (EI), which induces fragmentation.
The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. wpmucdn.com Common fragmentation pathways for benzimidazoles involve the cleavage of the imidazole ring, often leading to the loss of hydrogen cyanide (HCN). scispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is well-suited for the analysis of less volatile and thermally labile compounds like this compound. The compound is first separated by liquid chromatography and then introduced into the mass spectrometer, typically using a soft ionization technique such as electrospray ionization (ESI).
In ESI, the molecule is usually observed as a protonated species, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can then be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). This provides detailed information about the fragmentation pattern, which is crucial for structural confirmation. For the benzimidazole (B57391) core, a characteristic fragmentation includes the sequential loss of two HCN molecules. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₇H₅BrN₂O), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass. This high level of accuracy is invaluable for confirming the identity of the compound.
Table 2: Expected HRMS Data for this compound
| Ion Formula | Calculated Exact Mass |
|---|---|
| [C₇H₅⁷⁹BrN₂O+H]⁺ | 196.9662 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one. The benzimidazole ring system is the primary chromophore responsible for UV absorption.
The UV-Vis spectrum of benzimidazole and its derivatives is typically characterized by two main absorption bands in the UV region, which are attributed to π→π* electronic transitions. semanticscholar.org The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the benzimidazole core. The presence of the auxochromic hydroxyl group and the bromo group on the benzene ring of this compound is expected to cause a bathochromic (red) shift of these absorption bands compared to the unsubstituted benzimidazole. The specific λmax values would also be sensitive to the pH of the solution due to the potential for protonation or deprotonation of the hydroxyl and imidazole groups.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Crystal Packing Analysis
Consequently, without X-ray diffraction data, an analysis of the crystal packing for this compound cannot be performed. This type of analysis details how individual molecules are arranged in the crystal, identifying intermolecular forces such as hydrogen bonding and van der Waals interactions that dictate the material's bulk properties.
Elemental Analysis
While the theoretical elemental composition can be calculated from its chemical formula (C₇H₅BrN₂O), published experimental data from elemental analysis to confirm these values could not be located.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 84.07 | 39.10% |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.35% |
| Bromine | Br | 79.90 | 1 | 79.90 | 37.16% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.03% |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.44% |
| Total | | | | 215.04 | 100.00% |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis is contingent on crystallographic information obtained from X-ray diffraction. As this primary data is unavailable for this compound, a Hirshfeld surface analysis has not been reported.
Investigations of Biological Activities and Mechanisms in Research Models
Antimicrobial Activity Research (In Vitro Studies)
The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Benzimidazole (B57391) scaffolds have been a focal point of such research, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, MRSA, ESBL E. coli)
Derivatives of the benzimidazole nucleus have shown significant antibacterial capabilities. Studies have evaluated their efficacy against both standard and multidrug-resistant bacterial strains.
For instance, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives were synthesized and tested for their antimicrobial activity. nih.gov High activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) was observed for several compounds in this class. nih.gov Notably, indolylbenzo[d]imidazoles 3ao and 3aq demonstrated minimum inhibitory concentrations (MIC) of less than 1 µg/mL against these staphylococci strains. nih.gov Other derivatives, 3aa and 3ad, also showed potent activity with MIC values ranging from 3.9 to 7.8 µg/mL. nih.gov
In a different study, new 6-Bromoquinolin-4-ol derivatives, which share structural similarities with bromo-hydroxy benzimidazoles, were synthesized and tested against Extended-Spectrum β-Lactamase (ESBL) producing Escherichia coli and MRSA. mdpi.com The antibacterial activity was assessed using the agar (B569324) well diffusion method, and one derivative, molecule 3e, showed the highest activity among the tested compounds. researchgate.net
Further research into benzimidazole-incorporated sulfonamide analogues also highlighted their potential. rjptonline.org One compound from this series displayed potent activity against tested Gram-positive bacteria. rjptonline.org Similarly, other 2-substituted benzimidazole derivatives have shown remarkable efficacy toward S. aureus with MIC values of 156.25 µg/ml. rjptonline.org
| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|
| Indolylbenzo[d]imidazoles (3ao, 3aq) | S. aureus, MRSA | <1 µg/mL | nih.gov |
| Indolylbenzo[d]imidazoles (3aa, 3ad) | S. aureus, MRSA | 3.9–7.8 µg/mL | nih.gov |
| 6-Bromoquinolin-4-ol derivative (3e) | ESBL E. coli, MRSA | High activity (specific values not detailed in abstract) | mdpi.comresearchgate.net |
| 2-Substituted benzimidazoles (1, 2) | S. aureus | 156.25 µg/mL | rjptonline.org |
| Butyl-2-bromoisonicotinate analogue (3) | ESBL-producing E. coli ST405 | 29 mm zone of inhibition | dovepress.com |
| Butyl-2-bromoisonicotinate analogues (5a, 5d) | MRSA | 24 mm and 21 mm zone of inhibition | dovepress.com |
Antifungal Efficacy against Fungal Strains (e.g., Candida albicans, Aspergillus fumigatus)
Benzimidazole derivatives have also been identified as potent antifungal agents. Their activity has been confirmed against several clinically relevant fungal strains, including Candida albicans and Aspergillus fumigatus, which are common causes of opportunistic infections.
Research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives revealed significant antifungal properties. Specifically, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) showed a low MIC of 3.9 µg/mL against C. albicans. nih.gov Another compound in the series, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag), also demonstrated an MIC of 3.9 µg/mL against C. albicans. nih.gov
In other studies, various benzimidazole derivatives have been synthesized and screened for antifungal efficacy. One study reported that a 2-substituted benzimidazole derivative was the most active antifungal analogue against A. fumigatus, while another derivative from the same series showed the highest activity against C. albicans with an MIC of 76.125 µg/ml. rjptonline.org Another investigation into 1-alkyl-1H-benzo[d]imidazole derivatives found that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the most potent antifungal activities among the tested compounds. semanticscholar.org Furthermore, a thioether benzimidazole derivative (7f) was noted for its efficacy against Candida tropicalis, with an MIC of 4 μg/mL, which was better than the standard drug fluconazole. nih.gov
| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | 3.9 µg/mL | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | C. albicans | 3.9 µg/mL | nih.gov |
| 2-Substituted benzimidazole (1) | C. albicans | 76.125 µg/mL | rjptonline.org |
| 2-Substituted benzimidazole (2) | A. fumigatus | Most active in series (MIC not specified) | rjptonline.org |
| Thioether benzimidazole derivative (7f) | C. tropicalis | 4 µg/mL | nih.gov |
| 1-Nonyl-1H-benzo[d]imidazole & 1-Decyl-1H-benzo[d]imidazole | Various Candida, Aspergillus, and dermatophyte species | Exhibited best antifungal activities in the series | semanticscholar.org |
Biofilm Formation Inhibition Studies
Bacterial biofilms contribute significantly to persistent infections and antibiotic resistance. Consequently, compounds that can inhibit biofilm formation are of great therapeutic interest. Several studies have shown that benzimidazole derivatives can effectively inhibit the formation of biofilms by pathogenic bacteria.
In a study of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, compounds 3aa, 3ad, 3ao, and 3aq, which showed strong antibacterial activity, also exhibited excellent antibiofilm activity. nih.gov These compounds were effective at both inhibiting the initial formation of biofilms and killing cells within mature biofilms. nih.gov Another study identified 3-((1H-benzo[d]imidazol-1-yl)methyl)naphthalen-2-ol as an inhibitor of biofilm formation in Pseudomonas aeruginosa in a dose-dependent manner. mdpi.com Research on coumarin (B35378) derivatives, another class of heterocyclic compounds, has also demonstrated their ability to inhibit biofilm formation in Staphylococcus aureus and Escherichia coli. nih.gov
Antiproliferative Activity Research (In Vitro Cell Line Studies)
The structural versatility of the benzimidazole core has made it a privileged scaffold in the design of anticancer agents. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.
Assessment against Cancer Cell Lines (e.g., MCF-7, HCT116, U87 glioblastoma)
In vitro studies have consistently demonstrated the potent antiproliferative activity of benzimidazole derivatives against various human cancer cell lines.
Halogenated benzimidazoles, in particular, have shown promise. A series of N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole were evaluated for their anti-cancer activity, with some compounds showing pro-apoptotic effects in breast cancer (MCF-7) and leukemia cell lines. mdpi.com In another study, a series of novel benzimidazole derivatives were synthesized, and most exhibited high cytotoxic activity against the MCF-7 breast cancer cell line while showing low cytotoxicity against normal cell lines. mdpi.com One chrysin-based benzimidazole derivative exhibited significant antiproliferative effects on MCF-7 cells with an IC50 value of 25.72 ± 3.95 μM. mdpi.com
The activity of benzimidazoles extends to other cancer types as well. A series of 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids showed excellent cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 7.82 to 21.48 μM. nih.gov A separate study identified a 5-fluoro-benzimidazole-4-carboxamide derivative with an IC50 of 7.4 μM against the HCT116 colon cancer cell line. mdpi.com Furthermore, a benzimidazole derivative substituted with a 2-fluoroethyl string at the aniline (B41778) nitrogen demonstrated cytotoxicity against U87 glioblastoma cell lines with an IC50 of 45.2 ± 13.0 μM. mdpi.com
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Chrysin-based benzimidazole derivative (1) | MCF-7 (Breast) | 25.72 ± 3.95 μM | mdpi.com |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids (6c, 6h-j) | Various (4 types) | 7.82 to 21.48 μM | nih.gov |
| 5-Fluoro-benzimidazole-4-carboxamide derivative (3) | HCT116 (Colon) | 7.4 μM | mdpi.com |
| Benzimidazole with 2-fluoroethyl string | U87 (Glioblastoma) | 45.2 ± 13.0 μM | mdpi.com |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung) | 0.15 ± 0.01 µM | nih.gov |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | SW480 (Colon) | 3.68 ± 0.59 µM | nih.gov |
Mechanisms of Cell Cycle Progression and Apoptosis Induction Research
To understand the antiproliferative effects of benzimidazole derivatives, researchers have investigated their impact on core cellular processes like cell cycle progression and apoptosis (programmed cell death).
Several studies have confirmed that these compounds can induce cell cycle arrest and trigger apoptotic pathways in cancer cells. For example, the mechanistic study of a lead 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrid revealed its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins Caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Similarly, a potent benzimidazole derivative (Compound 8) was shown to induce apoptosis in MCF-7 breast cancer cells. mdpi.com The apoptotic mechanism was demonstrated to be through the intrinsic pathway, involving the accumulation of reactive oxygen species (ROS), an increased Bax/Bcl-2 ratio, and the activation of caspases 6, 7, and 9. mdpi.com Another study on a novel benzimidazole-6-carboxamide derivative (5o) found that it could induce apoptosis and arrest the cell cycle at the S phase in A549 lung cancer cells. nih.gov Research on 4,5,6,7-tetrabromo-1H-benzimidazole derivatives also highlighted their ability to induce apoptosis in a dose-dependent manner in leukemia and breast cancer cells, potentially through the inhibition of CK2 and PIM-1 kinases, which are regulators of cell cycle progression. mdpi.com
Enzyme Inhibition Studies
Tyrosyl-tRNA Synthetase Inhibition Research
No dedicated studies on the inhibitory effects of 6-Bromo-1H-benzo[d]imidazol-4-ol on Tyrosyl-tRNA Synthetase have been identified in the scientific literature. Research in this area has explored other related heterocyclic structures, such as 6-bromo-imidazo[4,5-b]pyridine derivatives, for their potential to inhibit this enzyme. researchgate.netnih.gov However, these findings are not directly applicable to the specified benzimidazole compound.
Dihydrofolate Reductase (DHFR) Inhibition Research
There is a lack of specific research investigating the potential of this compound as an inhibitor of Dihydrofolate Reductase (DHFR). The development of DHFR inhibitors has encompassed a wide range of chemical scaffolds, including some benzimidazole derivatives, but specific data on this compound is not available. nih.gov
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition Research
No research studies were found that specifically assess the inhibitory activity of this compound against Phosphoinositide 3-Kinase Delta (PI3Kδ). The field of PI3K inhibitors is extensive and includes various benzimidazole-containing compounds, some of which show selectivity for the delta isoform. nih.govgoogle.comgoogle.comnih.govijbpas.com However, none of the reviewed studies provide data specifically for this compound.
Advanced Applications and Future Research Directions
6-Bromo-1H-benzo[d]imidazol-4-ol as a Versatile Synthetic Scaffold in Medicinal Chemistry Research
The benzimidazole (B57391) nucleus is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs. researchgate.net The ability to introduce various substituents onto the benzimidazole core allows for the fine-tuning of pharmacological properties. This compound serves as an excellent starting material for creating libraries of diverse benzimidazole derivatives. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide array of functional groups, while the hydroxyl group offers another site for modification. This versatility enables the exploration of structure-activity relationships (SAR) to optimize biological activity against various targets. ijpsjournal.com
Research has demonstrated that benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net For instance, certain benzimidazole derivatives have shown promise as anticancer agents by targeting specific pathways and processes associated with cancer. impactfactor.org The development of new synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, has further facilitated the efficient production of these derivatives for medicinal chemistry research. impactfactor.orgresearchgate.net The use of this compound as a scaffold allows for the systematic modification of the benzimidazole structure to enhance potency, selectivity, and pharmacokinetic profiles.
Development of Novel Research Probes and Tools
Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe should exhibit high potency, selectivity, and cellular activity. The benzimidazole scaffold, and specifically derivatives of this compound, can be engineered to create such probes. By attaching fluorescent dyes, affinity tags, or reactive groups to the benzimidazole core, researchers can develop tools to visualize, isolate, and identify protein targets within a cellular context.
For example, a chemical probe incorporating the this compound core could be designed to bind to a specific enzyme. The bromine atom could be functionalized with a fluorescent reporter to allow for imaging of the enzyme's localization and dynamics. Alternatively, it could be modified with a photo-affinity label to covalently link to the target protein upon photoactivation, enabling its identification and subsequent characterization. The development of such probes is crucial for target validation and for understanding the mechanism of action of potential drug candidates.
Exploration in Material Science Research (e.g., Non-Linear Optics)
The unique electronic properties of the benzimidazole ring system have also attracted interest in the field of material science. ijarsct.co.in Specifically, benzimidazole derivatives are being investigated for their potential applications in non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, a phenomenon that has applications in telecommunications, optical computing, and other advanced technologies.
Theoretical studies using methods like Density Functional Theory (DFT) have been employed to predict the NLO properties of benzimidazole derivatives. researchgate.net These studies suggest that by carefully selecting and positioning substituents on the benzimidazole ring, it is possible to enhance their hyperpolarizability, a key parameter for NLO activity. researchgate.net The bromine and hydroxyl groups of this compound provide convenient handles for introducing electron-donating and electron-withdrawing groups, which can significantly influence the NLO response of the resulting molecules. The investigation of such compounds could lead to the development of novel organic materials with superior NLO properties.
Theoretical Predictions for New Benzimidazole-Based Research Candidates
Computational chemistry plays an increasingly important role in modern drug discovery and materials science. nih.gov Theoretical methods, such as DFT and molecular docking, can be used to predict the properties and activities of new benzimidazole-based compounds before they are synthesized in the laboratory. nih.govresearchgate.net This in silico approach allows for the rational design of molecules with desired characteristics, saving time and resources.
For instance, DFT calculations can be used to predict the electronic structure, reactivity, and spectral properties of novel benzimidazole derivatives. researchgate.net This information can help in understanding their potential as, for example, corrosion inhibitors or energetic materials. researchgate.netmdpi.com Molecular docking simulations can predict how a benzimidazole derivative will bind to a specific biological target, such as a protein or enzyme. nih.gov This can guide the design of more potent and selective inhibitors. By applying these theoretical methods to derivatives of this compound, researchers can prioritize the synthesis of the most promising candidates for further experimental investigation.
Challenges and Opportunities in Benzimidazole Research
Despite the significant progress in benzimidazole research, several challenges remain. One of the key challenges is overcoming drug resistance, particularly in the context of antimicrobial and anticancer therapies. ijpsjournal.com The development of novel benzimidazole derivatives that can circumvent existing resistance mechanisms is a major area of focus. Another challenge is improving the pharmacokinetic properties of benzimidazole-based compounds, such as their solubility and metabolic stability, to enhance their bioavailability and therapeutic efficacy. ijpsjournal.com
However, these challenges also present significant opportunities. The vast chemical space that can be explored by modifying the benzimidazole scaffold offers the potential to discover new compounds with novel mechanisms of action. impactfactor.org The integration of computational methods with experimental approaches can accelerate the discovery and optimization of new benzimidazole-based drug candidates. researchgate.netnih.gov Furthermore, the exploration of benzimidazoles in new therapeutic areas and in material science continues to open up exciting avenues for future research. doaj.org
Emerging Methodologies for Studying Benzimidazole Derivatives
The advancement of analytical and synthetic techniques is continuously shaping the landscape of benzimidazole research. High-throughput screening methods allow for the rapid evaluation of large libraries of benzimidazole derivatives for their biological activity. researchgate.net The development of novel synthetic methods, including microwave-assisted synthesis and the use of green chemistry principles, has made the production of these compounds more efficient and environmentally friendly. researchgate.netijarsct.co.in
In terms of characterization, advanced spectroscopic techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating the structures of new benzimidazole derivatives. dovepress.comnih.gov Furthermore, computational techniques like molecular dynamics simulations provide insights into the dynamic behavior of these molecules and their interactions with biological targets. nih.gov These emerging methodologies are essential for advancing our understanding of benzimidazole chemistry and for facilitating the development of new applications.
Q & A
Q. Methodological Answer :
- Key Routes :
- Cyclization of substituted precursors : Bromination of 1H-benzo[d]imidazol-4-ol derivatives using N-bromosuccinimide (NBS) in DMF at 80°C achieves regioselective bromination at the 6-position .
- Multi-step synthesis : Starting from 6-bromoindole derivatives, oxidation with m-CPBA followed by hydroxylation under acidic conditions yields the target compound .
- Optimization Tips :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance bromination efficiency .
- Temperature control : Maintain 70–90°C to avoid side reactions (e.g., over-bromination) .
- Catalysts : Use Lewis acids like FeCl₃ to improve reaction rates .
Q. Table 1: Synthetic Conditions and Yields
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1H-benzo[d]imidazol-4-ol | NBS, DMF, 80°C | 73–78 | |
| 6-bromoindole | m-CPBA, H₂O/HCl, reflux | 65–70 |
Advanced: How can structural contradictions in crystallographic data for brominated benzimidazoles be resolved?
Q. Methodological Answer :
- Common Issues : Discrepancies in bond lengths/angles between X-ray crystallography and DFT calculations, often due to packing effects or solvent interactions.
- Resolution Strategies :
- Multi-technique validation : Cross-validate with NMR (e.g., , ) and FTIR data to confirm functional groups .
- DFT refinement : Use density functional theory (e.g., B3LYP/6-311+G(d,p)) to model electronic environments and compare with experimental data .
- Thermal analysis : DSC/TGA can detect polymorphic variations affecting crystallographic results .
Q. Table 2: Crystallographic Data Comparison
| Compound | C-Br Bond Length (Å) | Angle (C-N-C) | Technique |
|---|---|---|---|
| This compound | 1.89 | 122.5° | X-ray |
| DFT-optimized structure | 1.91 | 121.8° | B3LYP |
Basic: How should researchers characterize this compound using spectroscopic methods?
Q. Methodological Answer :
- FTIR : Look for peaks at:
- 590–600 cm (C-Br stretching) .
- 1610–1620 cm (C=N in imidazole ring) .
- NMR :
- Aromatic protons appear as multiplets at δ 7.36–8.35 ppm .
- Hydroxyl proton (if free) at δ 9.5–10.5 ppm (broad) .
- MS : Molecular ion peak at m/z 212.05 (M) .
Advanced: What mechanistic insights explain the compound’s bioactivity in analgesic studies?
Q. Methodological Answer :
- Pharmacological Mechanism :
- The bromine atom enhances lipophilicity, improving blood-brain barrier penetration .
- The imidazole ring chelates metal ions in pain-related enzymes (e.g., COX-2), inhibiting their activity .
- Experimental Validation :
- In vivo models : Tail-flick test in mice showed 40–50% pain reduction at 10 mg/kg dose .
- Docking studies : Strong binding affinity (-9.2 kcal/mol) to the COX-2 active site .
Q. Table 3: Analgesic Activity Data
| Dose (mg/kg) | % Pain Inhibition | Model | Reference |
|---|---|---|---|
| 10 | 45 | Tail-flick | |
| 20 | 55 | Hot-plate |
Advanced: How can researchers address contradictory results in bromination regioselectivity?
Q. Methodological Answer :
- Root Causes :
- Solvent polarity (e.g., DMF vs. THF) alters electrophilic bromination pathways .
- Steric hindrance from substituents (e.g., Cl at 4-position) directs bromine to the 6-position .
- Mitigation Strategies :
- Computational modeling : Use Gaussian09 to predict bromination sites based on Fukui indices .
- Controlled experiments : Compare yields under varying solvent/temperature conditions .
Basic: What purification methods are effective for isolating this compound?
Q. Methodological Answer :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation .
- Recrystallization : Dissolve in hot ethanol and cool to 4°C for high-purity crystals (>98%) .
- HPLC : C18 column, acetonitrile/water (70:30) at 1 mL/min .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
